(1-Aminocyclobutyl)methanol

Description

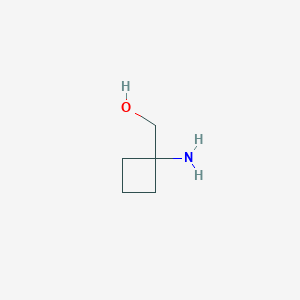

Structure

3D Structure

Properties

IUPAC Name |

(1-aminocyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-5(4-7)2-1-3-5/h7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDXDROAZSDMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616404 | |

| Record name | (1-Aminocyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180205-34-9 | |

| Record name | (1-Aminocyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-aminocyclobutyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1-Aminocyclobutyl)methanol

Abstract

(1-Aminocyclobutyl)methanol is a fascinating and increasingly important building block in the fields of medicinal chemistry and drug discovery. Its unique strained cyclobutane core, coupled with the primary amine and hydroxymethyl functionalities, imparts distinct conformational constraints and physicochemical properties that are highly sought after in the design of novel therapeutics. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectral characterization, reactivity, and applications. It is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of innovative molecular scaffolds.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain, a consequence of both angle and torsional strain, results in a three-dimensional geometry that is significantly different from that of its more common five- and six-membered carbocyclic counterparts. This unique conformational rigidity allows for the precise positioning of substituents in space, enabling more specific and potent interactions with biological targets. The incorporation of the this compound moiety into a drug candidate can lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property positions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design. While extensive experimental data for the free base is not widely published, the properties of its more common hydrochloride salt provide valuable insights.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound hydrochloride | References |

| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO | [1] |

| Molecular Weight | 101.15 g/mol | 137.61 g/mol | [1] |

| Appearance | Colorless to yellow to brown liquid or semi-solid | Solid | [2] |

| Melting Point | Data not available | Data not available | |

| Boiling Point | Data not available | Data not available | |

| Solubility | Expected to be soluble in water and polar organic solvents | Soluble in water | |

| pKa (predicted) | ~9.5 (amine), ~16 (alcohol) | ||

| Topological Polar Surface Area | 46.3 Ų | 46.3 Ų | [3] |

Note: Much of the publicly available data is computed, and experimental values for the free base are scarce.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 1-aminocyclobutanecarboxylic acid. The key steps involve the protection of the amino group, followed by the reduction of the carboxylic acid to the primary alcohol.

Synthesis Pathway

A common and effective synthetic route is illustrated below. This pathway leverages the robust Boc (tert-butyloxycarbonyl) protecting group for the amine, which can be readily removed under acidic conditions.

Caption: Synthetic pathway for this compound.

Experimental Protocols

This procedure details the protection of the amino group of 1-aminocyclobutanecarboxylic acid using di-tert-butyl dicarbonate.

Materials:

-

1-Aminocyclobutanecarboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (2 g, 17 mmol) in a mixture of 1,4-dioxane and water (20:20 mL), add sodium bicarbonate (4.4 g, 57 mmol) and di-tert-butyl dicarbonate (4.5 g, 20.4 mmol) at 0°C.

-

Stir the reaction mixture for approximately 12 hours at room temperature.

-

After complete conversion of the starting material (monitored by TLC), wash the reaction mixture with ethyl acetate (30 mL) to remove impurities.

-

Acidify the aqueous layer with 1N HCl to a pH of 2-3.

-

Extract the aqueous layer with dichloromethane (2 x 40 mL).

-

Combine the organic extracts, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude residue by silica gel column chromatography using 35% ethyl acetate in n-hexane as the eluent to afford N-Boc-1-aminocyclobutanecarboxylic acid as an off-white solid.

Materials:

-

N-Boc-1-aminocyclobutanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

15% aqueous sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve N-Boc-1-aminocyclobutanecarboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected this compound.

-

For deprotection, dissolve the crude product in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of HCl until the evolution of gas ceases and the product precipitates as the hydrochloride salt.

-

The free base can be obtained by neutralization of the hydrochloride salt with a suitable base.

Spectral Characterization

Definitive spectral data (NMR, IR, MS) for this compound is not widely available in peer-reviewed literature or common spectral databases. The following represents predicted and expected spectral characteristics based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the cyclobutane ring, the methylene protons of the hydroxymethyl group, and the protons of the amine and hydroxyl groups. The cyclobutane protons will likely appear as complex multiplets in the upfield region. The hydroxymethyl protons would be a singlet, and the amine and hydroxyl protons would be broad singlets, the chemical shifts of which would be dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals: one for the quaternary carbon of the cyclobutane ring attached to the amine and hydroxymethyl groups, one for the methylene carbons of the cyclobutane ring, and one for the carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H and N-H stretching vibrations, C-H stretching and bending vibrations, and C-O and C-N stretching vibrations.

Expected IR Absorption Bands:

-

O-H stretch: Broad band in the region of 3200-3600 cm⁻¹

-

N-H stretch: Medium to weak bands in the region of 3300-3500 cm⁻¹

-

C-H stretch (sp³): Bands in the region of 2850-3000 cm⁻¹

-

C-O stretch: Strong band in the region of 1000-1200 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum of this compound under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 101. Common fragmentation patterns would include the loss of a hydroxymethyl radical (•CH₂OH) to give a fragment at m/z 70, and the loss of an amino group (•NH₂) to give a fragment at m/z 85. The base peak could potentially be the iminium ion formed by alpha-cleavage.

Chemical Reactivity and Applications

This compound is a bifunctional molecule, and its reactivity is dictated by the primary amine and primary alcohol functional groups.

Reactivity Profile

-

N-Functionalization: The primary amine can readily undergo a variety of reactions, including acylation, alkylation, sulfonylation, and reductive amination, to introduce diverse substituents.

-

O-Functionalization: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted to ethers, esters, or halides.

-

Ring Strain: The inherent strain of the cyclobutane ring can be exploited in ring-opening or ring-expansion reactions under certain conditions, providing access to other carbocyclic and heterocyclic systems.

Caption: Reactivity profile of this compound.

Applications in Drug Discovery

The unique structural features of this compound make it an attractive building block for the synthesis of novel pharmaceutical compounds. Its rigid framework can be used to orient pharmacophoric groups in a defined spatial arrangement, leading to enhanced selectivity and potency. While specific examples of its incorporation into marketed drugs are not prevalent, its use as an intermediate in the synthesis of bioactive molecules is an active area of research. For instance, it can serve as a scaffold for the development of enzyme inhibitors, receptor agonists or antagonists, and other therapeutic agents.

Safety and Handling

This compound hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block with significant potential in medicinal chemistry. Its unique conformational properties, stemming from the strained cyclobutane ring, offer a compelling strategy for the design of novel therapeutics. While a comprehensive experimental dataset for the free base is currently lacking in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application. Further research into the experimental properties and reactivity of this compound will undoubtedly unlock new opportunities for its use in the development of next-generation pharmaceuticals.

References

-

PubChem. This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. This compound (C5H11NO). Retrieved from [Link]

-

Chemsrc. CAS#:1392213-15-8 | this compound hydrochloride (1:1). Retrieved from [Link]

-

ResearchGate. 13 C-and 1 H-NMR spectral data (methanol-d4) and 1 H/ 13 C correlations of compound 1. Retrieved from [Link]

-

PubChem. (1-Aminocyclopropyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Pharmaffiliates. This compound Hydrochloride. Retrieved from [Link]

-

Doc Brown's Chemistry. CH3OH infrared spectrum of methanol. Retrieved from [Link]

- Boulton, L., & Motherwell, W. B. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein journal of organic chemistry, 9, 2439–2495.

-

Chemlyte Solutions. This compound hydrochloride, CasNo.1392213-15-8. Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. 3. Infrared spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. CH3OH C-13 nmr spectrum of methanol. Retrieved from [Link]

-

VPL. Methanol (CH3OH). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (1-Aminocyclobutyl)methanol and its Hydrochloride Salt

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Aminocyclobutyl)methanol is a fascinating small molecule that holds significant potential within the realm of medicinal chemistry and drug discovery. Its rigid cyclobutyl scaffold, combined with the primary amine and hydroxymethyl functional groups, offers a unique three-dimensional structure that can be exploited for targeted interactions with biological macromolecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a primary focus on its more commonly available and stable hydrochloride salt. Furthermore, this document details the experimental methodologies required for the determination of its key physicochemical parameters, providing researchers with the necessary tools to fully characterize this and similar molecules. The causality behind experimental choices is elucidated to provide a deeper understanding of the practical aspects of small molecule characterization.

Core Compound Structures

To visually represent the relationship between the free base and its hydrochloride salt, the following diagram illustrates their chemical structures.

Caption: Workflow for melting point determination.

Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property. Given that this compound is a liquid at room temperature, this is a pertinent characterization.

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Heating: The test tube is gently heated in a water or oil bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued.

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Solubility Profile Determination

Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.

Methodology: Qualitative and Semi-Quantitative Analysis

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Qualitative Assessment: To a small, known amount of the compound (e.g., 10 mg) in a vial, the solvent is added dropwise with agitation. Visual observation determines if the compound is soluble, partially soluble, or insoluble.

-

Semi-Quantitative Assessment: A known mass of the compound is placed in a vial, and a known volume of the solvent is added incrementally with vigorous mixing until the solid is completely dissolved. The solubility can then be expressed in terms of mg/mL.

Caption: Process for determining solubility.

Spectroscopic Characterization

Spectroscopic data provides invaluable information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see signals corresponding to the protons on the cyclobutyl ring, the methylene protons of the methanol group, and the amine and hydroxyl protons. The latter two may be broad and their chemical shifts can be concentration and solvent-dependent.

-

¹³C NMR: Indicates the number of different carbon environments in the molecule. For this compound, distinct signals for the quaternary carbon, the methylene carbon of the methanol group, and the carbons of the cyclobutyl ring would be anticipated.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for:

-

O-H stretch: A broad band around 3200-3600 cm⁻¹ for the alcohol.

-

N-H stretch: A medium intensity band around 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds.

-

C-O stretch: A strong band in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 101.1. Common fragmentation patterns may include the loss of a hydroxyl group, a hydroxymethyl group, or cleavage of the cyclobutyl ring.

Preparation of the Free Base from the Hydrochloride Salt

For many synthetic applications, the free amine is required. This can be readily prepared from the hydrochloride salt.

Methodology: Base Extraction

-

Dissolution: The this compound hydrochloride is dissolved in water.

-

Basification: A strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is added to the aqueous solution to deprotonate the ammonium salt and generate the free amine. The pH should be monitored to ensure it is sufficiently basic (pH > 10).

-

Extraction: The aqueous solution is then extracted with a suitable organic solvent in which the free amine is soluble but the inorganic salts are not (e.g., dichloromethane or ethyl acetate).

-

Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the free base, this compound.

Applications in Drug Discovery

Cyclobutane-containing compounds are of significant interest in medicinal chemistry. The rigid nature of the cyclobutane ring can help to lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for a biological target. The presence of both a primary amine and a primary alcohol in this compound provides two key points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules and chemical libraries for drug screening.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound and its hydrochloride salt. While experimental data for the free base is limited in the public domain, this guide offers robust, field-proven methodologies for its characterization. For researchers and scientists in drug development, a thorough understanding and application of these principles are paramount for the successful advancement of novel chemical entities.

References

-

PubChem. . National Center for Biotechnology Information.

-

PubChem. . National Center for Biotechnology Information.

-

Sigma-Aldrich. . Merck KGaA.

-

PubChemLite. . PubChemLite.

-

Pharmaffiliates. . Pharmaffiliates.

-

Chemsrc. . Chemsrc.

-

Royal Society of Chemistry. . Royal Society of Chemistry.

-

Google Patents. . Google Patents.

-

BenchChem. . BenchChem.

-

LGC Standards. . LGC Standards.

-

Reddit. . Reddit.

-

ResearchGate. . ResearchGate.

-

LookChem. . LookChem.

-

BLD Pharm. . BLD Pharm.

-

Organic Syntheses. . Organic Syntheses.

(1-Aminocyclobutyl)methanol hydrochloride properties

An In-depth Technical Guide to (1-Aminocyclobutyl)methanol Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound hydrochloride is a specialized chemical compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its rigid, three-dimensional cyclobutane core imparts unique conformational constraints into molecules, a feature highly sought after by drug development professionals seeking to optimize ligand-receptor interactions and improve pharmacokinetic profiles. This guide provides a comprehensive technical overview of its core properties, plausible synthetic routes, analytical characterization, key applications, and essential safety protocols, designed for researchers, scientists, and professionals in the pharmaceutical industry.

Physicochemical and Structural Properties

This compound hydrochloride is a crystalline solid at room temperature. The hydrochloride salt form enhances its stability and improves its solubility in aqueous media, making it more convenient for handling and use in various reaction conditions.[1] The molecule's structure features a primary amine and a primary alcohol attached to the same quaternary carbon of a cyclobutane ring, providing two distinct points for chemical modification.

Core Data Summary

The fundamental properties of this compound hydrochloride are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1392213-15-8 | [2][3] |

| Molecular Formula | C₅H₁₂ClNO | [2][3][4] |

| Molecular Weight | 137.61 g/mol | [2][3] |

| IUPAC Name | This compound;hydrochloride | [2] |

| Appearance | Crystalline solid | |

| Melting Point | ~130-132 °C | |

| Solubility | Moderately soluble in water | |

| Purity | Typically ≥95% | [5] |

| Storage Temperature | Room temperature; cool, dry place | [6][7] |

Synthesis and Mechanistic Insights

The synthesis of complex cyclobutane-containing amino acids and their derivatives is an area of active research.[8][9][10] While proprietary industrial methods for producing this compound hydrochloride may vary, a common and logical approach involves the strategic construction of the cyclobutane ring, often through photochemical [2+2] cycloaddition reactions, followed by functional group interconversion.[8][11][12]

Proposed Synthetic Workflow

A plausible synthetic pathway begins with the formation of a cyclobutane intermediate, which is then elaborated to introduce the required amino and methanol functionalities. The rationale for this multi-step approach is to control regioselectivity and stereochemistry, which are critical for the final compound's utility in pharmaceutical applications.[1]

Sources

- 1. (3-Aminocyclopentyl)methanol hydrochloride (2138162-83-9) for sale [vulcanchem.com]

- 2. This compound hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound hydrochloride, CasNo.1392213-15-8 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 5. 1392213-15-8 this compound hydrochloride AKSci 9224DU [aksci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. aksci.com [aksci.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]

- 12. researchgate.net [researchgate.net]

Synthesis of (1-Aminocyclobutyl)methanol: A Technical Guide

Abstract

(1-Aminocyclobutyl)methanol is a valuable building block in medicinal chemistry and drug discovery, prized for its unique conformational constraints imparted by the cyclobutyl scaffold. This guide provides an in-depth exploration of the prevalent synthetic strategies for accessing this important molecule. We will dissect two primary retrosynthetic pathways, focusing on the underlying chemical principles, optimization of reaction conditions, and practical considerations for laboratory execution. Detailed experimental protocols, comparative data, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis.

Introduction: The Significance of the Cyclobutyl Moiety in Drug Design

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or conformationally labile larger rings. Incorporating the cyclobutyl motif into drug candidates can lead to enhanced metabolic stability, improved binding affinity through precise spatial orientation of functional groups, and novel intellectual property positions. This compound, in particular, serves as a versatile synthon, presenting both a primary amine and a primary alcohol for further chemical elaboration.[1][2][3] These functional handles allow for its seamless integration into a wide array of molecular architectures, making it a sought-after component in the synthesis of novel therapeutics.

Retrosynthetic Analysis: Deconstructing the Target Molecule

Two principal retrosynthetic disconnections offer logical and efficient pathways to this compound. These approaches are centered around the formation of the key C-N and C-C bonds of the cyclobutane core at strategic points in the synthesis.

Diagram 1: Retrosynthetic Pathways to this compound

Caption: Major retrosynthetic approaches to this compound.

This guide will focus on the most widely employed and scalable of these strategies: the reduction of 1-aminocyclobutane-1-carboxylic acid and its precursors.

Synthetic Route I: From 1,1-Cyclobutanedicarboxylic Acid

This classical and robust approach commences with the readily available 1,1-cyclobutanedicarboxylic acid. The synthesis involves the formation of a carboxylic acid derivative, followed by a rearrangement to install the amine functionality, and concluding with the reduction of the remaining carboxylic acid.

Synthesis of the Starting Material: 1,1-Cyclobutanedicarboxylic Acid

The synthesis of 1,1-cyclobutanedicarboxylic acid is a well-established procedure, typically achieved through the condensation of diethyl malonate with 1,3-dibromopropane.[4]

Diagram 2: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

Caption: Two-step synthesis of the key starting material.

The causality behind this experimental choice lies in the high acidity of the α-protons of diethyl malonate, allowing for facile deprotonation by a strong base like sodium ethoxide. The resulting carbanion acts as a nucleophile, undergoing a double alkylation with 1,3-dibromopropane to form the cyclobutane ring. Subsequent saponification of the diester followed by acidification yields the desired dicarboxylic acid.

Installation of the Amine: The Hofmann Rearrangement

With 1,1-cyclobutanedicarboxylic acid in hand, the next critical step is the introduction of the amino group. The Hofmann rearrangement of an unsubstituted amide provides an efficient means to achieve this transformation, albeit indirectly. First, the dicarboxylic acid is converted to the corresponding mono-amide.

A common method involves the selective mono-esterification and subsequent amidation, or more directly, conversion to the diacid chloride followed by controlled reaction with ammonia. A more direct and often higher-yielding approach is the conversion to a cyclic anhydride followed by aminolysis.

The resulting 1-carbamoylcyclobutane-1-carboxylic acid is then subjected to the Hofmann rearrangement conditions.

Diagram 3: Hofmann Rearrangement Workflow

Caption: Key transformation to install the amino group.

The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. The isocyanate is then hydrolyzed in situ to afford the primary amine with the loss of one carbon atom as carbon dioxide.

Final Reduction to this compound

The final step is the reduction of the carboxylic acid functionality in 1-aminocyclobutane-1-carboxylic acid to the primary alcohol. Strong reducing agents are required for this transformation due to the low reactivity of carboxylic acids.

Table 1: Comparison of Reducing Agents for Carboxylic Acid Reduction

| Reducing Agent | Typical Solvent | Temperature (°C) | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | Reflux | High reactivity, excellent yields | Pyrophoric, reacts violently with water, requires inert atmosphere |

| Borane (BH₃) Complexes (e.g., BH₃·THF) | THF | Room Temp to Reflux | Milder than LiAlH₄, more selective | Can be sensitive to air and moisture |

Lithium aluminum hydride (LiAlH₄) is the most commonly employed reagent for this reduction.[5][6][7][8][9] The mechanism involves the deprotonation of the carboxylic acid to form a lithium carboxylate, followed by coordination of the aluminum hydride to the carbonyl oxygen. Subsequent hydride transfers reduce the carboxylate to the primary alcohol.[5][6][8]

Diagram 4: LiAlH₄ Reduction Mechanism

Caption: Simplified mechanism of LiAlH₄ reduction of a carboxylic acid.

Synthetic Route II: From Cyclobutanone via Nitrile Intermediates

An alternative and often more convergent approach begins with cyclobutanone. This pathway leverages the formation of a cyanohydrin, which is then converted to the corresponding aminonitrile (a Strecker-type synthesis), followed by reduction of the nitrile to the primary amine and subsequent functional group manipulations.

Formation of 1-Aminocyclobutane-1-carbonitrile

The Strecker synthesis provides a direct route to α-aminonitriles from ketones. In this case, cyclobutanone is treated with an alkali metal cyanide (e.g., KCN) and an ammonium salt (e.g., NH₄Cl).

The reaction proceeds through the in situ formation of ammonia and hydrogen cyanide. Ammonia adds to the ketone to form an imine, which is then attacked by the cyanide ion to yield the α-aminonitrile.

Reduction of the Nitrile

The reduction of the nitrile group in 1-aminocyclobutane-1-carbonitrile to a primary amine can be achieved using several reducing agents.[10][11]

Table 2: Comparison of Reducing Agents for Nitrile Reduction

| Reducing Agent | Typical Solvent | Temperature (°C) | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | Reflux | Highly effective, good yields | Non-selective, pyrophoric |

| Borane (BH₃) Complexes (e.g., BH₃·THF) | THF | Room Temp to Reflux | Milder, can be more chemoselective | May require longer reaction times |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Methanol, Ethanol | Room Temp, high pressure | "Green" reagent, scalable | Requires specialized high-pressure equipment, potential for catalyst poisoning |

The choice of reducing agent can be critical, especially if other reducible functional groups are present in the molecule. For the synthesis of this compound, a one-pot reduction of a precursor containing both a nitrile and an ester or carboxylic acid could be envisioned, though careful control of stoichiometry and reaction conditions would be necessary.

A more stepwise approach involves the hydrolysis of the nitrile to a carboxylic acid, yielding 1-aminocyclobutane-1-carboxylic acid, which then follows the final reduction step outlined in Route I. Alternatively, the nitrile can be hydrolyzed to an amide, which is then reduced to the amine.[12]

Experimental Protocols

Protocol for the Synthesis of 1,1-Cyclobutanedicarboxylic Acid[4]

Materials:

-

Diethyl malonate

-

1,3-Dibromopropane

-

Sodium metal

-

Absolute ethanol

-

Potassium hydroxide

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

-

Add diethyl malonate to the flask.

-

Slowly add 1,3-dibromopropane to the stirred solution, maintaining the temperature at 60-65 °C.

-

After the addition is complete, heat the mixture at reflux until the reaction is complete (phenolphthalein test).

-

Remove the ethanol by distillation.

-

Add water and steam distill to remove unreacted starting materials and the diethyl 1,1-cyclobutanedicarboxylate product.

-

Separate the organic layer from the distillate and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and remove the ether.

-

Hydrolyze the resulting ester by refluxing with a solution of potassium hydroxide in ethanol.

-

Remove the ethanol and evaporate to dryness.

-

Dissolve the residue in water and acidify with hydrochloric acid to precipitate the 1,1-cyclobutanedicarboxylic acid.

-

Filter, wash with cold water, and recrystallize from hot water or ethyl acetate.

Protocol for the Reduction of 1-Aminocyclobutane-1-carboxylic Acid

Materials:

-

1-Aminocyclobutane-1-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate

-

Hydrochloric acid (for salt formation if desired)

Procedure:

-

Caution: This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

-

To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, slowly add a solution of 1-aminocyclobutane-1-carboxylic acid in anhydrous THF.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to 0 °C and cautiously quench by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF.

-

Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound as a crude product.

-

Purification can be achieved by distillation or by conversion to the hydrochloride salt and recrystallization.

Conclusion

The synthesis of this compound can be effectively accomplished through several well-established synthetic routes. The choice of a particular pathway will depend on factors such as the availability of starting materials, scalability requirements, and the need for specific functional group tolerance in more complex applications. The reduction of 1-aminocyclobutane-1-carboxylic acid, derived from 1,1-cyclobutanedicarboxylic acid, remains a reliable and frequently utilized method. A thorough understanding of the reaction mechanisms and careful execution of the experimental procedures are paramount to achieving high yields and purity of this valuable synthetic building block.

References

-

Heisig, G. B.; Stodola, F. H. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Org. Synth.1943 , 23, 16. [Link]

-

Myers, A. G. Reduction of Amides to Amines. Master Organic Chemistry. [Link]

-

Chem Steps. Amide Reduction Mechanism by LiAlH4. Chemistry Steps. [Link]

-

LibreTexts. 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

-

Ingham, R. J.; et al. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Nat Commun2019 , 10, 4930. [Link]

-

NCERT. Amines. National Council of Educational Research and Training. [Link]

-

Crain, D.; et al. In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. Transactions of the Kansas Academy of Science2016 , 119(3-4), 287-296. [Link]

-

OChem Videos. Mechanisms of Amide Reduction by LiAlH4. YouTube, 15 Sept. 2011. [Link]

-

JoVE. Amides to Amines: LiAlH4 Reduction. Journal of Visualized Experiments. [Link]

-

D'hooghe, M.; et al. Reduction of activated aromatic nitriles with ammonia borane. ResearchGate, 2012 . [Link]

-

University of Calgary. Ch20: Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]

-

Organic Chemistry Explained. Preparations and Reactions of Amides and Nitriles. YouTube, 10 Feb. 2023. [Link]

-

Reddit. Mechanism of reduction of nitrile with Borane-THF. Reddit, 5 May 2019. [Link]

-

IITian Explains. Borane as a Reducing Agent || Very Selective Reducer. YouTube, 4 Apr. 2020. [Link]

-

Seidi, F. Nitrile or amide reduction to amines? ResearchGate, 31 Oct. 2013. [Link]

-

Eberson, L.; et al. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. J. Chem. Educ.1960 , 37(9), 454. [Link]

-

Wikipedia. Cyclobutanecarboxylic acid. Wikipedia, The Free Encyclopedia. [Link]

-

Mariella, R. P.; Raube, R. A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. J. Org. Chem.1953 , 18(3), 298–301. [Link]

-

Pozo C., J. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University, 1958 . [Link]

-

Wit Pharm. This compound hydrochloride. wit-pharma.com. [Link]

-

Tourwé, D.; et al. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. J. Med. Chem.1992 , 35(13), 2483–2491. [Link]

-

Kumar, A.; et al. Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. Int. J. Chem. Pharm. Anal.2015 , 2(3), 136-144. [Link]

-

Chem-Impex. 1-Amino-cyclobutane carboxylic acid hydrochloride. chem-impex.com. [Link]

-

Chem-Impex. Boc-1-amino-1-cyclobutane carboxylic acid. chem-impex.com. [Link]

-

De, C. K.; et al. Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. ResearchGate, 2020 . [Link]

-

National Center for Biotechnology Information. 1-Aminocyclobutanecarboxylic acid. PubChem Compound Database. [Link]

-

Bellus, D.; et al. 2,3-DICYANOBUTADIENE AS A REACTIVE INTERMEDIATE BY in situ GENERATION FROM 1,2-DICYANOCYCLOBUTENE: 2,3-DICYANO-1,4,4a,9a-TETRAHYDROFLUORENE. Org. Synth.1978 , 58, 62. [Link]

-

Wang, Y.; et al. Synthesis of α-Amino Cyclobutanones via Formal 1,3-Hydroxy Migration Triggered by Formation of α-Imino Rhodium Carbene. Org. Lett.2022 , 24(15), 2950–2954. [Link]

-

Organic Chemistry Portal. Cyclobutane synthesis. Organic Chemistry Portal. [Link]

-

Tjarks, W.; et al. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. J. Med. Chem.1992 , 35(9), 1628–1633. [Link]

-

Chemlyte Solutions. This compound hydrochloride. chemlytesolutions.com. [Link]

-

National Center for Biotechnology Information. 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. This compound hydrochloride. PubChem Compound Database. [Link]

-

Phial Analytical Services. This compound Hydrochloride. phial.co.in. [Link]

-

Møller, K. T.; et al. The roles of CO and CO2 in high pressure methanol synthesis over Cu-based catalysts. J. Catal.2023 , 417, 284-293. [Link]

-

Sawyer, J. S.; et al. tributyl[(methoxymethoxy)methyl]stannane. Org. Synth.1990 , 68, 178. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Amides to Amines: LiAlH4 Reduction [jove.com]

- 9. youtube.com [youtube.com]

- 10. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioone.org [bioone.org]

- 12. researchgate.net [researchgate.net]

(1-Aminocyclobutyl)methanol: A Guide to a Key Chiral Building Block in Modern Drug Discovery

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can effectively and selectively interact with biological targets is paramount. For decades, drug discovery was often characterized by the exploration of largely flat, aromatic structures. However, the paradigm has shifted towards embracing three-dimensionality, a concept often referred to as "escaping from flatland."[1] This shift is driven by the understanding that sp³-rich chiral building blocks can provide access to a greater diversity of chemical space, leading to compounds with improved pharmacological properties.[2] One such building block that has garnered significant attention is (1-Aminocyclobutyl)methanol . Its rigid, three-dimensional cyclobutane core, coupled with the presence of a stereocenter and versatile functional groups, makes it an attractive scaffold for the design of novel therapeutics.[3]

This technical guide provides an in-depth exploration of this compound as a chiral building block for researchers, scientists, and drug development professionals. We will delve into its synthesis, including both racemic and asymmetric strategies, and explore its applications in the design of innovative therapeutics, with a focus on Janus kinase (JAK) inhibitors and G-protein coupled receptor (GPCR) modulators.

The Strategic Advantage of the Aminocyclobutane Scaffold

The incorporation of the this compound motif into drug candidates is a deliberate choice driven by several key advantages:

-

Increased Fsp³ Character: The fraction of sp³ hybridized carbons (Fsp³) in a molecule is a key determinant of its three-dimensional character. A higher Fsp³ count is often correlated with improved solubility, metabolic stability, and reduced off-target toxicity.[4] The cyclobutane ring of this compound significantly contributes to the Fsp³ character of a molecule.

-

Structural Rigidity and Defined Exit Vectors: The constrained nature of the cyclobutane ring provides a rigid scaffold that can help to pre-organize the conformation of a molecule for optimal binding to its target. This rigidity also presents well-defined vectors for the attachment of other pharmacophoric groups, allowing for precise control over the spatial arrangement of substituents.

-

Novel Chemical Space: The use of non-classical bioisosteres like cyclobutane rings allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with unique pharmacological profiles and intellectual property opportunities.[4]

-

Chirality and Stereospecific Interactions: The presence of a chiral center allows for stereospecific interactions with biological targets, which can lead to improved potency and selectivity. The ability to synthesize enantiomerically pure forms of this compound is therefore critical for its application in drug discovery.

Synthesis of this compound: Pathways to a Versatile Building Block

The synthesis of this compound can be approached through several routes, yielding either the racemic mixture or, more desirably for pharmaceutical applications, the individual enantiomers.

Racemic Synthesis: A Foundational Approach

A common and straightforward method to obtain racemic this compound involves the reduction of a readily available starting material, 1-aminocyclobutanecarboxylic acid.

Protocol 1: Reduction of 1-Aminocyclobutanecarboxylic Acid

This protocol outlines a general procedure for the reduction of a carboxylic acid to a primary alcohol.

Materials:

-

1-aminocyclobutanecarboxylic acid

-

Borane-tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Appropriate work-up reagents (e.g., aqueous HCl, water, aqueous NaOH)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-aminocyclobutanecarboxylic acid in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the reducing agent (e.g., 1 M BH₃·THF in THF or a solution of LiAlH₄ in THF) to the stirred suspension. The choice of reducing agent will depend on the scale and specific requirements of the reaction.[5][6][7][8]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of water or an acidic solution at 0 °C.

-

Perform an appropriate aqueous work-up to isolate the product. This may involve extraction with an organic solvent and subsequent purification by distillation or column chromatography.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial, especially when using highly reactive hydrides like LiAlH₄, to prevent reaction with atmospheric moisture and oxygen.

-

Anhydrous Solvents: Anhydrous solvents are essential to prevent the quenching of the reducing agent.

-

Controlled Addition at Low Temperature: The slow addition of the reducing agent at 0 °C helps to control the exothermicity of the reaction and minimize side reactions.

Asymmetric Synthesis: Accessing Enantiopure this compound

For applications in drug discovery, the synthesis of enantiomerically pure this compound is of paramount importance. This can be achieved through two primary strategies: chiral resolution of the racemate or asymmetric synthesis.

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This can be accomplished through various techniques, including enzymatic kinetic resolution and chiral chromatography.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.[1][9][10]

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

Procedure:

-

To a solution of racemic this compound in an anhydrous organic solvent, add the immobilized lipase.

-

Add the acyl donor to the mixture.

-

Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by chiral HPLC or GC.

-

The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

-

Filter off the immobilized lipase (which can often be recovered and reused).

-

Separate the unreacted alcohol from the acylated product by column chromatography.

-

The acylated enantiomer can be deprotected to yield the other enantiomer of this compound.

Data Presentation: Lipase Screening for Kinetic Resolution

| Lipase Source | Acyl Donor | Solvent | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) |

| Candida antarctica Lipase B | Vinyl Acetate | Toluene | ~50 | >99 | >99 |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | MTBE | ~50 | >98 | >98 |

| Candida rugosa Lipase | Vinyl Acetate | Hexane | ~45 | >95 | >95 |

Note: The data presented in this table is illustrative and based on typical results for the kinetic resolution of β-amino alcohols. Optimal conditions for this compound would require experimental screening.

Diagram: Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Chiral Chromatography

Supercritical Fluid Chromatography (SFC) is a powerful technique for the analytical and preparative separation of enantiomers.[4][11][12][13][14] Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives, can effectively resolve the enantiomers of this compound.

Asymmetric synthesis offers a more elegant and often more efficient approach to obtaining a single enantiomer of a chiral molecule by directly creating the desired stereocenter.

Protocol 3: Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Evans oxazolidinones are a well-established class of chiral auxiliaries for the asymmetric synthesis of β-amino alcohols.[15][16][17]

Diagram: Asymmetric Synthesis using an Evans Auxiliary

Caption: General strategy for the asymmetric synthesis of this compound.

General Procedure Outline:

-

Acylation: Couple cyclobutanecarboxylic acid with a chiral Evans oxazolidinone to form the corresponding N-acyl oxazolidinone.

-

Enolate Formation: Generate a chiral enolate by treating the N-acyl oxazolidinone with a suitable base (e.g., sodium hexamethyldisilazide).

-

Asymmetric Azidation: React the chiral enolate with an electrophilic azide source (e.g., trisyl azide) to introduce the azide group with high diastereoselectivity. The steric bulk of the oxazolidinone auxiliary directs the approach of the electrophile.

-

Reduction and Auxiliary Cleavage: Concurrently reduce the azide to an amine and the carbonyl group to an alcohol, followed by cleavage of the chiral auxiliary to yield the enantiomerically pure this compound. The auxiliary can often be recovered and reused.

Applications in Drug Discovery: Case Studies

The unique structural features of this compound have made it a valuable building block in the development of several clinical and preclinical drug candidates.

Janus Kinase (JAK) Inhibitors

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity.[2][3] Inhibitors of JAKs have emerged as a major class of therapeutics for autoimmune diseases and certain cancers. Several patents and publications disclose the use of cyclobutane derivatives as key components of JAK inhibitors, highlighting the importance of this scaffold in achieving desired potency and selectivity.[15][18] The rigid cyclobutane core of this compound can serve as a key recognition element, positioning other functional groups for optimal interaction with the ATP-binding pocket of the kinase.

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs are the largest family of membrane receptors and are the targets of a significant portion of currently marketed drugs.[19] The design of ligands that can selectively modulate GPCR activity is a major focus of drug discovery. The three-dimensional nature of this compound makes it an attractive scaffold for the development of GPCR modulators, particularly for those targeting allosteric sites. The incorporation of spirocyclic scaffolds, which can be derived from cyclobutane derivatives, has also been a successful strategy in designing novel GPCR ligands with improved properties.[16][20]

Conclusion and Future Outlook

This compound has established itself as a valuable chiral building block in modern drug discovery. Its inherent three-dimensionality, structural rigidity, and the presence of versatile functional handles provide medicinal chemists with a powerful tool to design novel therapeutics with improved pharmacological profiles. The continued development of efficient and scalable asymmetric syntheses of this key intermediate will be crucial for its broader application. As the pharmaceutical industry continues to "escape from flatland," we can expect to see this compound and related sp³-rich scaffolds play an increasingly important role in the development of the next generation of innovative medicines.

References

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (n.d.). PubMed Central (PMC). Retrieved January 9, 2026, from [Link]

-

Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. (n.d.). ACS Publications. Retrieved January 9, 2026, from [Link]

- Azetidine and cyclobutane derivatives as jak inhibitors. (n.d.). Google Patents.

- Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. (n.d.). Google Patents.

-

Tofacitinib and JAK1 inhibitor 30. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

- Azetidine and cyclobutane derivatives as JAK inhibitors. (n.d.). Google Patents.

-

Lipase-catalysed resolution of alicyclic beta-amino acid derivatives. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Lipases-catalyzed enantioselective kinetic resolution of alcohols. (n.d.). JOCPR. Retrieved January 9, 2026, from [Link]

-

Applications of spiro[3.3]heptane scaffolds to medchem purposes. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

- Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine. (n.d.). Google Patents.

-

Synthesis of β-amino alcohol derivatives. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Chiral SFC-MS method for separation of enantiomers of compound 9 and... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Chromatography Today. Retrieved January 9, 2026, from [Link]

-

Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. (n.d.). ijcpa.in. Retrieved January 9, 2026, from [Link]

-

Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Chromatography Online. Retrieved January 9, 2026, from [Link]

-

Advances in Achiral Stationary Phases for SFC. (2014, April 28). American Pharmaceutical Review. Retrieved January 9, 2026, from [Link]

-

Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. Retrieved January 9, 2026, from [Link]

-

Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

The Reduction of Carbonyl Compounds with Dicyclopentylzinc: A New Example of Asymmetric Amplifying Autocatalysis. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Organic & Biomolecular Chemistry. (2024, May 15). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Enantioselective Synthesis of Alcohols and Amines. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products. (n.d.). PubMed Central (PMC). Retrieved January 9, 2026, from [Link]

-

Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. (2024, May 24). YouTube. Retrieved January 9, 2026, from [Link]

-

Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol. (2023, February 13). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

-

Uncovering the triggers for GPCR activation using solid-state NMR spectroscopy. (n.d.). NIH. Retrieved January 9, 2026, from [Link]

-

Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

(PDF) The Reduction of Carbonyl Compounds with Dicyclopentylzinc: A New Example of Asymmetric Amplifying Autocatalysis. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

(PDF) Simultaneous synthesis of enantiomerically pure (R)-1-phenylethanol and (R)-alpha-methylbenzylamine from racemic alpha-methylbenzylamine using omega-transaminase/alcohol dehydrogenase/glucose dehydrogenase coupling reaction. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]_

- Procedure for the production of methanol from synthesis gas, comprises catalytically transferring the synthesis gas containing carbon dioxide and hydrogen to methanol and then separating the methanol. (n.d.). Google Patents.

-

THE METHANOL PROCESS, A BASIC INTRODUCTION. (n.d.). Retrieved January 9, 2026, from [Link]

- Process for the preparation of methanol in liquid phase. (n.d.). Google Patents.

Sources

- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]

- 6. DE102007030440A1 - Procedure for the production of methanol from synthesis gas, comprises catalytically transferring the synthesis gas containing carbon dioxide and hydrogen to methanol and then separating the methanol - Google Patents [patents.google.com]

- 7. atlanticmethanol.com [atlanticmethanol.com]

- 8. WO1986003190A1 - Process for the preparation of methanol in liquid phase - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. selvita.com [selvita.com]

- 15. CN103788098A - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 19. Uncovering the triggers for GPCR activation using solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to (1-Aminocyclobutyl)methanol: Elucidating Molecular Structure through NMR, IR, and MS Analysis

Introduction

(1-Aminocyclobutyl)methanol is a key building block in medicinal chemistry and drug discovery, valued for its rigid cyclobutyl scaffold which can impart unique conformational constraints on bioactive molecules. As researchers and drug development professionals increasingly utilize such motifs to optimize pharmacokinetic and pharmacodynamic properties, a thorough understanding of their structural and electronic characteristics is paramount. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of this versatile chemical entity.

The structural elucidation of this compound, a primary amino alcohol, relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous confirmation of the molecule's identity and purity. This guide will delve into the causality behind experimental choices and provide a self-validating system for the described protocols, ensuring technical accuracy and trustworthiness.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon skeleton and the electronic environment of the hydrogen atoms.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Methanol-d₄. The choice of solvent is critical; for this molecule, Methanol-d₄ is a suitable option as it can exchange with the labile O-H and N-H protons, which can sometimes simplify the spectrum.

-

Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is performed.

-

Key parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

Typically, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each unique carbon.

-

A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

A wider spectral width is used compared to ¹H NMR.

-

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the cyclobutyl ring protons, the methylene protons of the hydroxymethyl group, and the exchangeable protons of the amine and hydroxyl groups.

Table 1: Predicted ¹H NMR Data for this compound in Methanol-d₄

| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H2, H5 | 2.10 - 2.25 | Multiplet | 2H | - | Cyclobutyl protons (α to C1) |

| H3, H4 | 1.85 - 2.05 | Multiplet | 4H | - | Cyclobutyl protons (β to C1) |

| H6 | 3.45 | Singlet | 2H | - | -CH₂OH |

| NH₂, OH | 4.90 (solvent dependent) | Broad Singlet | 3H | - | Exchangeable protons |

Interpretation:

-

Cyclobutyl Protons (H2, H3, H4, H5): The cyclobutane ring protons are expected to appear as complex multiplets in the range of 1.85-2.25 ppm.[1] The protons on the carbons adjacent to the quaternary center (C2 and C5) are expected to be slightly deshielded compared to the other ring protons (C3 and C4).

-

Methylene Protons (H6): The two protons of the methylene group attached to the hydroxyl function (-CH₂OH) are chemically equivalent and are expected to appear as a sharp singlet around 3.45 ppm. The adjacent quaternary carbon (C1) has no protons, so there is no splitting.

-

Exchangeable Protons (NH₂ and OH): The protons of the primary amine and the primary alcohol are labile and will exchange with each other and the deuterated solvent. This typically results in a single broad singlet that integrates to three protons. Its chemical shift is highly dependent on concentration, temperature, and the solvent used.

Predicted ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) | Assignment |

| C1 | 58.5 | Quaternary Carbon (-C(NH₂)(CH₂OH)-) |

| C2, C5 | 33.0 | Cyclobutyl carbons (-CH₂-) |

| C3, C4 | 15.0 | Cyclobutyl carbons (-CH₂-) |

| C6 | 68.0 | Methylene carbon (-CH₂OH) |

Interpretation:

-

Quaternary Carbon (C1): This carbon is attached to both the nitrogen of the amine and the carbon of the hydroxymethyl group. It is expected to be significantly deshielded and appear around 58.5 ppm.

-

Methylene Carbon (C6): The carbon of the -CH₂OH group is attached to an electronegative oxygen atom, causing it to be the most deshielded carbon in the spectrum, with a predicted chemical shift of approximately 68.0 ppm.

-

Cyclobutyl Carbons (C2, C3, C4, C5): The four methylene carbons of the cyclobutane ring are present in two distinct chemical environments. The two carbons adjacent to the quaternary center (C2 and C5) are predicted to be at a different chemical shift (around 33.0 ppm) than the other two carbons (C3 and C4, around 15.0 ppm).

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.

Experimental Protocol: IR Data Acquisition

Objective: To obtain an IR spectrum of this compound to identify its characteristic functional groups.

Methodology:

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed between two potassium bromide (KBr) plates to create a thin film. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

Predicted IR Spectral Data and Interpretation

The IR spectrum of this compound will be dominated by absorptions from the O-H, N-H, and C-H bonds.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3350 - 3250 | Medium | N-H stretch (primary amine, two bands)[2][3][4] |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (primary amine)[3][4] |

| 1470 - 1450 | Medium | C-H bend (scissoring) |

| 1250 - 1020 | Medium to Strong | C-N stretch (aliphatic amine)[3][4] |

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

Interpretation:

-

O-H Stretching: A very prominent, broad absorption band is expected in the 3400-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in an alcohol.[5][6] The broadness is due to intermolecular hydrogen bonding.

-

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3350-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[2][3][4] These bands will likely overlap with the broad O-H band.

-

C-H Stretching: Strong absorptions between 2950 and 2850 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the cyclobutyl and methylene groups.

-

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected to appear as a medium-intensity band in the 1650-1580 cm⁻¹ region.[3][4]

-

C-N and C-O Stretching: The "fingerprint" region of the spectrum will contain strong to medium absorptions corresponding to C-N stretching (1250-1020 cm⁻¹) and C-O stretching (1050-1000 cm⁻¹). The presence of these bands provides further confirmation of the amine and alcohol functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on the fragmentation pattern of the molecule.

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used for LC-MS, which typically results in a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Predicted Mass Spectral Data and Interpretation

For this compound (Molecular Weight: 101.15 g/mol ), the following observations are predicted.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 102 | [C₅H₁₁NO + H]⁺ | Protonated Molecular Ion ([M+H]⁺) in ESI |

| 101 | [C₅H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) in EI |

| 84 | [M - NH₃]⁺˙ | Loss of ammonia |

| 70 | [M - CH₂OH]⁺ | α-cleavage, loss of hydroxymethyl radical |

| 56 | [C₄H₈]⁺˙ | Ring fragmentation |

| 30 | [CH₂NH₂]⁺ | α-cleavage, iminium ion |

Interpretation of Fragmentation:

-

Molecular Ion (m/z 101): In EI-MS, the molecular ion peak is expected at m/z 101. Its intensity may be low due to the facile fragmentation of amines and alcohols.

-

Alpha-Cleavage: The most characteristic fragmentation for both amines and alcohols is α-cleavage, the breaking of a C-C bond adjacent to the heteroatom.[7]

-

Cleavage of the C1-C6 bond would lead to the loss of a hydroxymethyl radical (•CH₂OH, 31 u), resulting in an ion at m/z 70.

-

Cleavage of a C-C bond within the ring adjacent to C1 would also occur.

-

A very common fragment for primary amines is the iminium ion [CH₂NH₂]⁺ at m/z 30, resulting from cleavage of the bond between C1 and the cyclobutyl ring. This is often a base peak in the spectra of similar compounds.

-

-

Loss of Small Molecules: The loss of stable neutral molecules is also a common fragmentation pathway.

-

Loss of ammonia (NH₃, 17 u) from the molecular ion would give a peak at m/z 84.

-

Loss of water (H₂O, 18 u) is also possible, leading to a peak at m/z 83.

-

Caption: Proposed key fragmentation pathways for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating confirmation of its molecular structure. The predicted ¹H and ¹³C NMR spectra reveal the connectivity of the carbon skeleton and the electronic environments of the protons. IR spectroscopy confirms the presence of the key primary amine and primary alcohol functional groups. Mass spectrometry establishes the molecular weight and offers further structural insights through predictable fragmentation patterns. By understanding the principles behind these techniques and their application to this specific molecule, researchers, scientists, and drug development professionals can confidently characterize this compound and its derivatives in their synthetic and medicinal chemistry endeavors.

Caption: General workflow for the spectroscopic analysis of a molecule.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

-

OpenStax. (2023). Organic Chemistry 2e. 24.10 Spectroscopy of Amines. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

Pecul, M., & Sadlej, J. (2005). ¹³C NMR shielding of cyclopropane and cyclobutane. Chemical Physics Letters, 405(1-3), 131-136. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Dummies. (2016). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

-

Chemistry LibreTexts. (2023). Fragmentation of Amines. [Link]

Sources